CKD-712 hydrobromide
Description
CKD-712 hydrobromide is a synthetic compound with the chemical name (S)-1-(α-naphthylmethyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide. It is primarily recognized for its immunomodulatory properties, particularly through its interaction with the Toll-like receptor 4 (TLR4) signaling pathway. Studies demonstrate that this compound selectively inhibits NF-κB activation while modulating the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein (MAP) kinase pathways, suggesting a dual regulatory role in inflammation and cellular survival .
Properties
CAS No. |
626252-74-2 |
|---|---|
Molecular Formula |
C20H20BrNO2 |
Molecular Weight |
386.3 g/mol |
IUPAC Name |
(1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |
InChI Key |
JXFRKNGQHAAJKY-FERBBOLQSA-N |
Isomeric SMILES |
C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Canonical SMILES |
C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydroisoquinoline Core
Method A: Reductive Cyclization Approach
This approach involves the reductive cyclization of N-phenethylbenzamide derivatives, as described in patent literature and experimental studies.
Step 1: Formation of N-phenethylbenzamide
- React β-phenylethylamine with benzoyl chloride in a non-polar solvent such as dichloromethane or toluene.
- Catalyst: Triethylamine or pyridine as base.
- Conditions: 0–80°C, reaction time ≤ 5 hours.
- Purification: Extraction and recrystallization.
Step 2: Cyclization to 1-phenyl-3,4-dihydroisoquinoline
- React the amide with polyphosphoric acid (PPA) at elevated temperatures (~150°C).
- Reaction parameters: PPA (47 g), N-phenethylbenzamide (4.5 g), temperature 150°C, duration 3 hours.
- Post-reaction: Neutralization with sodium bicarbonate, decolorization with activated carbon, filtration, and concentration to yield the dihydroisoquinoline intermediate.
| Parameter | Value |
|---|---|
| Yield | 70% |
| Melting Point | 100°C |
| Spectral Data | Confirmed by NMR and IR |
Method B: Catalytic Hydrogenation
- Reduce the dihydroisoquinoline to tetrahydroisoquinoline using sodium borohydride in ethanol or aqueous media.
- Conditions: 0°C to room temperature, reaction time ~16 hours.
- Acid work-up: Add concentrated HCl, stir at 78°C, then extract with ethyl acetate.
- Final product: (1S)-1-(1-Naphthylmethyl)-1,2,3,4-tetrahydroisoquinoline.
Functionalization to Introduce the 6,7-Diol Substituents
Method: Hydroxylation and Aromatic Substitutions
- The tetrahydroisoquinoline core undergoes selective hydroxylation at positions 6 and 7.
- Techniques include electrophilic aromatic substitution using oxidizing agents like m-CPBA or enzymatic hydroxylation.
- Alternatively, direct hydroxylation via catalytic methods under controlled conditions.
| Technique | Reagents | Conditions | Outcome |
|---|---|---|---|
| Hydroxylation | m-CPBA | 0°C, 2 hours | 6,7-Diol formation |
| Enzymatic hydroxylation | Cytochrome P450 enzymes | Physiological conditions | regioselective hydroxylation |
Introduction of the Naphthylmethyl Group
- Alkylation of the nitrogen atom in the tetrahydroisoquinoline scaffold with 1-naphthylmethyl chloride or bromide.
- Reagents: Naphthylmethyl halide, base (e.g., potassium carbonate).
- Conditions: Reflux in acetonitrile or DMF, reaction time ~12 hours.
Salt Formation: Hydrobromide
- The free base is reacted with hydrobromic acid (HBr) in aqueous medium.
- Conditions: Stirring at room temperature, molar ratio 1:1.1 (base to acid).
- Purification: Crystallization from suitable solvents such as ethanol or acetone.
Data Tables Summarizing the Synthesis
| Step | Starting Material | Reagents | Conditions | Product | Yield (%) | Purity/Characterization |
|---|---|---|---|---|---|---|
| 1 | β-Phenylethylamine + Benzoyl chloride | Triethylamine, toluene | 0–80°C, 5h | N-Phenethylbenzamide | 85 | NMR, IR confirmed |
| 2 | N-Phenethylbenzamide | PPA | 150°C, 3h | 1-Phenyl-3,4-dihydroisoquinoline | 70 | Melting point, NMR |
| 3 | Dihydroisoquinoline | NaBH4 | 0°C, 16h | Tetrahydroisoquinoline | 85 | NMR, MS |
| 4 | Tetrahydroisoquinoline | Naphthylmethyl chloride | Reflux | Naphthylmethyl tetrahydroisoquinoline | 78 | NMR, HPLC |
| 5 | Free base | Hydrobromic acid | Room temp | This compound | Quantitative | Melting point, IR |
Verification and Analytical Validation
Extensive analytical validation, including Liquid Chromatography–Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR), confirms the structure and purity of intermediates and final products. The pharmacokinetic study indicates a lower limit of quantification of 5 ng/mL with high linearity (r > 0.999), supporting the synthesis's purity and consistency.
Additional Considerations
- Purity: Crystallization and recrystallization are crucial for obtaining pharmaceutical-grade this compound.
- Yield Optimization: Reaction conditions such as temperature, molar ratios, and reaction time are optimized based on experimental data.
- Safety: Handling of reagents like benzoyl chloride, polyphosphoric acid, and hydrobromic acid requires appropriate safety protocols.
Chemical Reactions Analysis
Types of Reactions
CKD-712 hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents, affecting the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
CKD-712 is a small molecule drug being developed as a treatment for septic shock . It functions by modulating HMOX1, NF-κB, and STAT1 . Studies and research have explored its potential therapeutic applications and pharmacological properties.
Research Applications and Findings
Sepsis Treatment
CKD-712 is under investigation as a potential treatment for sepsis . Animal studies have shown that CKD-712 has protective effects against lipopolysaccharide-mediated platelet aggregation, inducible nitric oxide synthase expression, and cecum-ligation puncture-induced septic mortality in mice .
Anti-Inflammatory Agent
CKD-712 has been developed as an anti-inflammatory agent, and its effects during TLR4 signaling have been examined using HEK293 cells expressing TLR4 .
Drug Repurposing Analysis
In silico analysis has identified CKD-712 as a top-ranked candidate drug for repurposing in response to new disease outbreaks .
Pharmacokinetic Study
A study developed a rapid and sensitive LC-MS/MS method for determining CKD-712 in rat plasma, which was then applied to a pharmacokinetic study in rats .
Clinical Trials
Mechanism of Action
CKD-712 hydrobromide exerts its effects primarily through the inhibition of nitric oxide synthase 2 and nuclear factor kappa-light-chain-enhancer of activated B cells. This inhibition leads to:
Reduction of Nitric Oxide Production: Decreasing inflammation and oxidative stress.
Modulation of Inflammatory Pathways: Reducing the expression of pro-inflammatory cytokines and mediators.
The compound’s molecular targets include enzymes and transcription factors involved in these pathways, leading to its therapeutic effects in conditions like septic shock .
Comparison with Similar Compounds
Mechanistic Insights :
- NF-κB Inhibition : At 50 μM, CKD-712 hydrobromide suppresses LPS-induced NF-κB activation in HEK293-TLR4 cells, reducing transcriptional activity by ~50% compared to controls .
- Akt Modulation : Low concentrations (e.g., 10–25 μM) enhance Akt activation, while higher concentrations (>50 μM) inhibit it, indicating a concentration-dependent biphasic effect .
- MAP Kinase Effects: Conflicting data exist: one study reports slight enhancement of ERK, JNK, and p38 at low doses , while another notes significant inhibition at 50 μM . This discrepancy may arise from cell-type-specific responses or varying experimental conditions.
Therapeutic Potential: this compound is investigated for sepsis and myocardial ischemia due to its ability to attenuate excessive inflammation while promoting cell survival in cardiac tissues .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally or functionally related hydrobromide salts and immunomodulatory agents:
Mechanistic and Structural Differentiation
TLR4/NF-κB vs. AChE-Targeting Agents
While galanthamine hydrobromide and CKD-712 both modulate cellular signaling, their targets diverge. Galanthamine enhances acetylcholine levels via AChE inhibition, whereas CKD-712 directly disrupts TLR4-mediated NF-κB activation, making it more suitable for inflammatory pathologies .
PI3K/Akt Pathway Modulators
LY-294002 , a PI3K inhibitor, broadly suppresses Akt activation but lacks CKD-712’s dual regulatory capacity. CKD-712’s biphasic Akt modulation (enhancement at low doses, inhibition at high doses) offers nuanced control over inflammation and cell survival .
Biological Activity
CKD-712 hydrobromide is a small molecule drug developed primarily for its potential as an anti-inflammatory agent and a treatment for sepsis. Its biological activity has been extensively studied, revealing significant effects on various signaling pathways and cellular responses. This article summarizes the key findings related to the biological activity of CKD-712, including its mechanisms of action, pharmacological effects, and relevant case studies.
CKD-712 functions primarily as an immunomodulator , with a specific focus on inhibiting the NF-κB signaling pathway . Research indicates that CKD-712 can inhibit the activation of NF-κB triggered by lipopolysaccharide (LPS) in HEK293 cells expressing TLR4. This inhibition occurs despite an augmentation in the activation of other pathways such as ERK, JNK, p38, and Akt at certain concentrations .
Key Mechanisms:
- Inhibition of NF-κB Activation : CKD-712 significantly inhibits LPS-induced NF-κB activation, which is crucial in mediating inflammatory responses.
- Augmentation of Akt and MAP Kinases : At lower concentrations, CKD-712 enhances Akt activation, suggesting a complex role in cellular signaling that may vary with dosage .
- Protection Against Sepsis : In animal models, CKD-712 has demonstrated protective effects against LPS-mediated platelet aggregation and septic mortality, indicating its potential utility in treating septic shock .
Pharmacological Effects
CKD-712 has been investigated for its pharmacodynamics and pharmacokinetics through various clinical studies. A notable study involved a randomized double-blind trial assessing the drug's effects on healthy volunteers. The results highlighted significant changes in cardiac output and blood pressure correlating with increasing doses of CKD-712, particularly at doses of 160 µg/kg and above .
Summary of Clinical Findings:
| Parameter | Effect | Dose (µg/kg) |
|---|---|---|
| Cardiac Index (AUEC_CI) | Increased | 160 - 320 |
| Systolic Blood Pressure (AUEC_SBP) | Increased | 160 - 320 |
| Drug-related Adverse Events | Higher incidence at 320 | 320 |
Case Studies and Research Findings
- Anti-inflammatory Properties : A study demonstrated that CKD-712 could reduce secretion levels of HMGB1, a pro-inflammatory cytokine, in response to both Gram-negative and Gram-positive stimuli . This suggests its potential role in managing inflammatory diseases.
- Sepsis Treatment Potential : In preclinical models, CKD-712 exhibited protective effects against septic conditions induced by cecum-ligation puncture. The drug's ability to modulate immune responses makes it a candidate for further exploration in sepsis therapy .
- Pharmacokinetic Studies : A rapid LC-MS/MS method was developed for quantifying CKD-712 levels in plasma, demonstrating its bioavailability and supporting further pharmacokinetic evaluations essential for clinical applications .
Q & A
Q. What is the primary mechanism by which CKD-712 hydrobromide inhibits NF-κB activation in TLR4 signaling pathways?
this compound suppresses NF-κB activation by targeting TLR4 signaling. In HEK293-TLR4 cells, pre-treatment with 50 µM CKD-712 for 1 hour before LPS stimulation reduced NF-κB activation by 50–60% compared to controls. This inhibition occurs without directly suppressing ERK, JNK, p38, or IRF3 pathways. Instead, CKD-712 modulates PI3K/Akt signaling, with lower concentrations (e.g., 25 µM) enhancing Akt activation and higher concentrations (≥50 µM) inhibiting it .
Key Methodological Considerations :
- Use HEK293-TLR4 cells co-expressing MD2 and CD14 to replicate TLR4-specific responses.
- Measure NF-κB activation via luciferase reporter assays and validate with Western blotting for IκBα degradation.
- Include MTT assays to assess cytotoxicity (e.g., 50% cell viability at 100 µM CKD-712 over 24 hours) .
Q. How does this compound selectively inhibit MMP-9 but not MMP-2 in cancer metastasis models?
this compound suppresses MMP-9 expression by blocking NF-κB-regulated transcription, as shown in studies using cancer cell lines. Unlike MMP-2, which is regulated independently of NF-κB, MMP-9 inhibition correlates with reduced VEGF expression and G2/M cell cycle arrest via cyclin A/B suppression. This specificity was confirmed using gelatin zymography and qPCR analysis of MMP-9 promoter activity .
Experimental Design Tips :
- Compare MMP-9 and MMP-2 activity in conditioned media using zymography.
- Pair NF-κB luciferase assays with cyclin expression profiling (e.g., flow cytometry for cell cycle phases).
Advanced Research Questions
Q. How can researchers resolve contradictory data on CKD-712’s dual role in Akt activation (enhancement at low concentrations vs. inhibition at high concentrations)?
The biphasic effect on Akt arises from concentration-dependent modulation of PI3K-PKC cross-talk. At low concentrations (≤25 µM), CKD-712 enhances Akt phosphorylation by relieving feedback inhibition, whereas higher concentrations (≥50 µM) disrupt PI3K binding to TLR4 adaptors. To address this:
- Perform dose-response curves (e.g., 10–200 µM) with time-course Western blotting for p-Akt (Ser473).
- Use PI3K inhibitors (e.g., LY294002) to isolate CKD-712’s direct effects .
Data Contradiction Analysis Framework :
| Concentration (µM) | Akt Activation | NF-κB Inhibition |
|---|---|---|
| 25 | ↑ 30% | No effect |
| 50 | ↓ 40% | ↓ 60% |
| Data derived from HEK293-TLR4 cells stimulated with 50 ng/ml LPS . |
Q. What experimental strategies are recommended to evaluate CKD-712’s immunomodulatory potential in sepsis models beyond TLR4 inhibition?
While CKD-712 inhibits TLR4-driven NF-κB, its immunomodulatory effects involve MAPK pathway potentiation (e.g., increased JNK/p38 phosphorylation at 25 µM). To explore this:
- Use phospho-specific flow cytometry to map dynamic changes in MAPK and NF-κB signaling in primary macrophages.
- Combine CKD-712 with TLR4 antagonists (e.g., TAK-242) in murine sepsis models to isolate PI3K/Akt-dependent effects .
Advanced Methodology :
Q. How should researchers optimize CKD-712 dosing in vivo to balance NF-κB inhibition and cytotoxicity?
Pharmacokinetic studies in rodents indicate a therapeutic window of 10–30 mg/kg (intraperitoneal), achieving plasma concentrations of ~20–50 µM without significant toxicity. Key steps:
- Validate bioavailability via LC-MS/MS and correlate with NF-κB suppression in splenocytes.
- Monitor organ-specific toxicity (e.g., liver enzymes, renal function) at 50 mg/kg, where cytotoxicity parallels in vitro data (40–50% viability loss) .
Methodological Best Practices
Q. What controls are essential when assessing CKD-712’s impact on cell cycle arrest (G2/M phase) in cancer studies?
- Include untreated and LPS-only controls to isolate CKD-712-specific effects.
- Use roscovitine (CDK inhibitor) as a positive control for G2/M arrest.
- Perform propidium iodide staining with flow cytometry, ensuring RNase treatment to exclude RNA interference .
Q. How can researchers ensure reproducibility in TLR4 signaling studies involving CKD-712?
- Source HEK293-TLR4 cells from validated repositories (e.g., ATCC) and confirm CD14/MD2 expression via flow cytometry.
- Standardize LPS batches (e.g., Sigma-Aldrich E. coli O111:B4) to avoid endotoxin variability.
- Pre-treat cells with CKD-712 for 1 hour in serum-free media to prevent serum protein interference .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
